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Compound of Interest

Compound Name: Antileishmanial agent-20

Cat. No.: B12381614 Get Quote

A detailed examination of a promising class of compounds in the fight against Leishmaniasis,

this document provides an in-depth analysis of the chemical structures, biological activities, and

experimental protocols associated with molecules designated as "Antileishmanial agent-20"

in scientific literature.

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a

significant global health challenge. The limitations of current therapies, including toxicity and

emerging resistance, necessitate the urgent development of novel, effective, and safe

antileishmanial agents. This technical guide consolidates available scientific information on

compounds referred to as "Antileishmanial agent-20," with a primary focus on the

pyrazolyltetrazole derivative MSN20, for which substantial data is available. Other compounds

designated similarly are also discussed to provide a comprehensive overview.

Chemical Structure and Identity
The designation "Antileishmanial agent-20" has been applied to several distinct chemical

entities in scientific databases and publications. Here, we delineate the structures of the most

prominently featured molecules.

MSN20: A Pyrazolyltetrazole Derivative
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A significant body of research focuses on a novel pyrazolyltetrazole hybrid, 5-[5-amino-1-(4′-

methoxyphenyl)1H-pyrazole-4-yl]1H-tetrazole, designated as MSN20[1]. This compound has

demonstrated notable antileishmanial activity and oral bioavailability in preclinical studies[1].

Chemical Formula: C11H11N7O

PubChem CID: Not explicitly assigned to MSN20, but related structures are indexed.

Antileishmanial agent-20 (PubChem CID: 168679646)

A distinct molecule is cataloged in the PubChem database under the name "Antileishmanial
agent-20"[2].

Chemical Formula: C15H16N4O3[2]

IUPAC Name: 5-(5-amino-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1H-tetrazole

Molecular Weight: 300.32 g/mol

Hederagenin Derivative (Compound 20)

A derivative of the natural product hederagenin has also been labeled as "compound 20" in the

context of antileishmanial activity[3]. The specific structure is detailed in the corresponding

publication.

Physicochemical and Pharmacokinetic Properties
The development of any new drug candidate requires a thorough understanding of its

physicochemical and pharmacokinetic properties. For MSN20, some of these parameters have

been evaluated.
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Property Value Reference

Molecular Formula C11H11N7O [1]

Oral Bioavailability
Demonstrated in a murine

model
[1]

Solubility
Data not explicitly provided in

the source

Lipinski's Rule of 5
Compliant (Theoretical

predictions)
[1]

Biological Activity and Efficacy
The antileishmanial activity of these compounds has been assessed through various in vitro

and in vivo studies.

In Vitro Activity of MSN20

MSN20 has shown significant activity against the amastigote stage of Leishmania

amazonensis, which is the clinically relevant form of the parasite within the mammalian host.

Assay IC50 (μM)
Selectivity Index
(SI)

Reference

L. amazonensis

intracellular

amastigotes

22.3 9.4 [1]

Cytotoxicity

(Peritoneal

Macrophages)

210.6 [1]

In Vivo Efficacy of MSN20

Oral administration of MSN20 in a murine model of cutaneous leishmaniasis resulted in a

significant reduction in parasite load, highlighting its potential as a therapeutic agent[1].
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Activity of other "Antileishmanial agent-20" compounds

A compound listed as "Antileishmanial agent-20" on MedchemExpress has reported IC50

values of 2.8 μM against L. infantum and 0.2 μM against L. braziliensis[4].

Mechanism of Action
While the precise mechanism of action for MSN20 is still under investigation, it is hypothesized

to be similar to that of azole antifungals, potentially involving the inhibition of the parasite's

cytochrome P450 enzyme, CYP51[1]. Further studies are needed to confirm this hypothesis.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following outlines the key experimental protocols used in the evaluation of MSN20[1].

In Vitro Antileishmanial Activity Assay

Cell Culture: Peritoneal macrophages from BALB/c mice are plated and infected with L.

amazonensis promastigotes.

Drug Treatment: Infected macrophages are incubated with varying concentrations of MSN20

for 72 hours.

Quantification: The number of intracellular amastigotes is determined by microscopy after

Giemsa staining.

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-

response curve.

Cytotoxicity Assay

Cell Culture: Resident peritoneal macrophages are plated at a density of 2 × 10^6 cells/ml.

Drug Incubation: Cells are incubated with different concentrations of MSN20 for 72 hours at

37°C in a 5% CO2 atmosphere.
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Viability Assessment: Cell viability is determined by measuring the reduction of MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

LD50 Calculation: The 50% lethal dose (LD50) is calculated from the resulting data.

In Vivo Murine Model of Cutaneous Leishmaniasis

Infection: BALB/c mice are infected in the ear with 2 × 10^6 L. amazonensis promastigotes.

Treatment: 72 hours post-infection, mice are treated orally with MSN20 (30 mg/kg/day) for 10

consecutive days, followed by five times a week until day 48 post-infection. A control group

receives meglumine antimoniate intraperitoneally.

Lesion Measurement: Lesion development is monitored by measuring the ear thickness with

a caliper twice a week.

Parasite Burden Quantification: At the end of the experiment, the parasite load in the ear is

determined by a limiting dilution assay.

Signaling Pathways and Workflows
To visually represent the experimental processes and potential mechanisms, the following

diagrams have been generated using the DOT language.
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Figure 1: Workflow for the in vitro and in vivo evaluation of MSN20.
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Figure 2: Proposed mechanism of action for the antileishmanial agent MSN20.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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